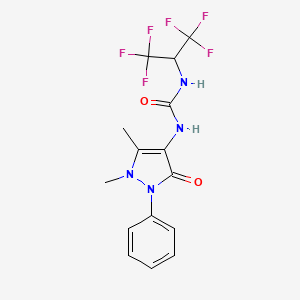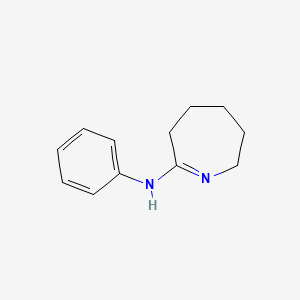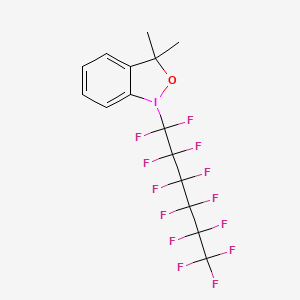![molecular formula C38H38FeO4 B12469612 1,1'-Bis[1-hydroxy-3-(1-hydroxycyclopentyl)-1-phenylprop-2-yn-1-yl]ferrocene](/img/structure/B12469612.png)
1,1'-Bis[1-hydroxy-3-(1-hydroxycyclopentyl)-1-phenylprop-2-yn-1-yl]ferrocene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BIS({2-[1-HYDROXY-3-(1-HYDROXYCYCLOPENTYL)-1-PHENYLPROP-2-YN-1-YL]CYCLOPENTA-2,4-DIEN-1-YL})IRON is a complex organometallic compound It features a central iron atom coordinated to two cyclopentadienyl ligands, each substituted with a hydroxycyclopentyl and a phenylpropynyl group
Méthodes De Préparation
The synthesis of BIS({2-[1-HYDROXY-3-(1-HYDROXYCYCLOPENTYL)-1-PHENYLPROP-2-YN-1-YL]CYCLOPENTA-2,4-DIEN-1-YL})IRON typically involves the following steps:
Formation of Cyclopentadienyl Ligands: The cyclopentadienyl ligands are synthesized through a series of reactions starting from cyclopentadiene. The hydroxycyclopentyl and phenylpropynyl groups are introduced via substitution reactions.
Coordination to Iron: The prepared ligands are then coordinated to an iron center. This step often involves the use of iron salts such as iron(II) chloride or iron(III) chloride under reducing conditions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
BIS({2-[1-HYDROXY-3-(1-HYDROXYCYCLOPENTYL)-1-PHENYLPROP-2-YN-1-YL]CYCLOPENTA-2,4-DIEN-1-YL})IRON undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The hydroxy and phenylpropynyl groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.
Applications De Recherche Scientifique
BIS({2-[1-HYDROXY-3-(1-HYDROXYCYCLOPENTYL)-1-PHENYLPROP-2-YN-1-YL]CYCLOPENTA-2,4-DIEN-1-YL})IRON has several scientific research applications:
Catalysis: The compound is used as a catalyst in various organic reactions, including polymerization and hydrogenation reactions.
Materials Science: It is studied for its potential use in the development of advanced materials, such as conductive polymers and nanomaterials.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving iron metabolism.
Biological Studies: The compound is used in studies related to its interaction with biological molecules and its effects on cellular processes.
Mécanisme D'action
The mechanism by which BIS({2-[1-HYDROXY-3-(1-HYDROXYCYCLOPENTYL)-1-PHENYLPROP-2-YN-1-YL]CYCLOPENTA-2,4-DIEN-1-YL})IRON exerts its effects involves its ability to coordinate to various substrates and facilitate chemical transformations. The iron center plays a crucial role in these processes, acting as a catalytic site for reactions. The hydroxy and phenylpropynyl groups also contribute to the compound’s reactivity and interaction with other molecules.
Comparaison Avec Des Composés Similaires
BIS({2-[1-HYDROXY-3-(1-HYDROXYCYCLOPENTYL)-1-PHENYLPROP-2-YN-1-YL]CYCLOPENTA-2,4-DIEN-1-YL})IRON can be compared with other similar organometallic compounds, such as:
Ferrocene: A well-known organometallic compound with two cyclopentadienyl ligands coordinated to an iron center. Unlike BIS({2-[1-HYDROXY-3-(1-HYDROXYCYCLOPENTYL)-1-PHENYLPROP-2-YN-1-YL]CYCLOPENTA-2,4-DIEN-1-YL})IRON, ferrocene lacks the additional hydroxy and phenylpropynyl groups.
Ruthenocene: Similar to ferrocene but with a ruthenium center instead of iron. It also lacks the specific substituents present in BIS({2-[1-HYDROXY-3-(1-HYDROXYCYCLOPENTYL)-1-PHENYLPROP-2-YN-1-YL]CYCLOPENTA-2,4-DIEN-1-YL})IRON.
Cobaltocene: Another analogous compound with cobalt as the central metal. It shares structural similarities but differs in its electronic properties and reactivity.
These comparisons highlight the unique structural features and reactivity of BIS({2-[1-HYDROXY-3-(1-HYDROXYCYCLOPENTYL)-1-PHENYLPROP-2-YN-1-YL]CYCLOPENTA-2,4-DIEN-1-YL})IRON, making it a valuable compound for various scientific applications.
Propriétés
Formule moléculaire |
C38H38FeO4 |
|---|---|
Poids moléculaire |
614.5 g/mol |
Nom IUPAC |
1-(3-cyclopenta-1,3-dien-1-yl-3-hydroxy-3-phenylprop-1-ynyl)cyclopentan-1-ol;iron(2+) |
InChI |
InChI=1S/2C19H19O2.Fe/c2*20-18(12-6-7-13-18)14-15-19(21,17-10-4-5-11-17)16-8-2-1-3-9-16;/h2*1-5,8-11,20-21H,6-7,12-13H2;/q2*-1;+2 |
Clé InChI |
XUFYROTVZUFLAK-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(C#CC(C2=CC=C[CH-]2)(C3=CC=CC=C3)O)O.C1CCC(C1)(C#CC(C2=CC=C[CH-]2)(C3=CC=CC=C3)O)O.[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Sulfanylphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12469533.png)
![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 2-(2-hydroxyphenyl)-6-methylquinoline-4-carboxylate](/img/structure/B12469540.png)

![2-[[6-Amino-2-(4-chloroanilino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B12469548.png)
![4-Chloro-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl furan-2-carboxylate (non-preferred name)](/img/structure/B12469565.png)

![2-Oxo-2-{4-[(thiophen-2-ylcarbonyl)oxy]phenyl}ethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B12469581.png)
![[({N'-[(E)-(4-fluorophenyl)methylidene]hydrazinecarbonyl}methyl)sulfamoyl]dimethylamine](/img/structure/B12469584.png)
![3-{[(3-Chlorophenyl)amino]methyl}-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B12469585.png)
![N-[1H-indol-3-yl(4-methyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)methyl]-4-methoxyaniline](/img/structure/B12469593.png)
![Ethyl 2-(acetylamino)-2-[4-[1-(ethoxycarbonyl)-2,2,2-trifluoro-1-hydroxyethyl]-2-methylanilino]-3,3,3-trifluoropropanoate](/img/structure/B12469597.png)

![1-oxo-1-phenylpropan-2-yl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12469610.png)

